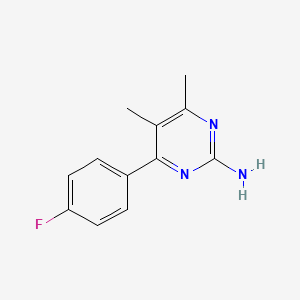![molecular formula C7H9N5 B13101581 6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)
6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine typically involves the construction of the triazole and triazine rings through cyclization reactions. One common method involves the reaction of isopropylamine with a suitable precursor, such as a triazole derivative, under specific conditions to form the desired triazolotriazine structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolotriazine derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s triazole and triazine rings allow it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another triazole-based compound with similar structural features but different biological activities.
[1,2,4]Triazolo[1,5-a][1,3,5]triazine: A related compound with a different arrangement of the triazole and triazine rings.
Uniqueness
6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other triazolotriazine derivatives
Eigenschaften
Molekularformel |
C7H9N5 |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
6-propan-2-yl-[1,2,4]triazolo[3,4-f][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5/c1-5(2)7-8-3-6-10-9-4-12(6)11-7/h3-5H,1-2H3 |
InChI-Schlüssel |
ZFZKHAVAGZBBFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN2C=NN=C2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)
![4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101549.png)


![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)



